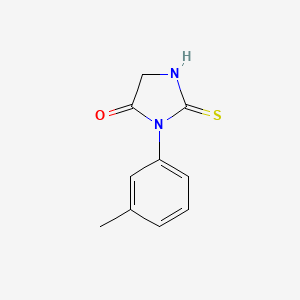

2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one

CAS No.: 61388-77-0

Cat. No.: VC2413230

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61388-77-0 |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |

| Standard InChI Key | PYZUDYAABFWCBS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)N2C(=O)CNC2=S |

| Canonical SMILES | CC1=CC(=CC=C1)N2C(=O)CNC2=S |

Introduction

Chemical Properties and Structural Characteristics

2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol. The compound is identified by CAS number 61388-77-0 and features an imidazole ring with a mercapto (-SH) group at the 2-position, a 3-methylphenyl group at the 3-position, and a carbonyl oxygen at the 4-position. The IUPAC name for this compound is 3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one, reflecting its specific structural configuration.

The three-dimensional structure of this compound is characterized by a planar imidazole ring connected to a 3-methylphenyl group. The mercapto group at position 2 contributes significantly to its chemical reactivity and biological properties. The canonical SMILES notation for this compound is CC1=CC(=CC=C1)N2C(=O)CNC2=S, which encodes its structural arrangement in a linear format.

Physical Properties

The physical properties of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol |

| Physical State | Solid |

| CAS Number | 61388-77-0 |

| IUPAC Name | 3-(3-methylphenyl)-2-sulfanylideneimidazolidin-4-one |

| PubChem Compound ID | 854777 |

Structural Comparison with Related Compounds

2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one shares structural similarities with several related compounds, including other substituted imidazolones. The table below compares its structure with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one | C₁₀H₁₀N₂OS | 206.27 | Base compound |

| (5E)-2-mercapto-5-(2-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one | C₁₇H₁₄N₂OS | 294.4 | Additional benzylidene at position 5, phenyl instead of methylphenyl at position 3 |

| (5E)-2-mercapto-3-phenyl-5-(3-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one | C₁₄H₁₀N₂OS₂ | 286.37 | Thienylmethylene at position 5, phenyl instead of methylphenyl at position 3 |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | C₁₄H₁₀N₂OS | 254.31 | Quinazoline instead of imidazole ring structure |

The structural variations among these compounds significantly influence their chemical reactivity, physical properties, and biological activities .

Synthesis Methods

The synthesis of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one typically involves several established methodologies. Traditional approaches often utilize condensation reactions between appropriate precursors, while more recent strategies incorporate green chemistry principles.

Traditional Synthetic Routes

The most common traditional synthesis route involves the reaction of 3-methylphenyl isothiocyanate with glycine or its derivatives. This reaction proceeds through a nucleophilic addition followed by cyclization to form the imidazolone ring. The reaction typically requires moderate heating (60-80°C) in polar solvents such as ethanol or methanol .

Alternatively, the compound can be synthesized by reacting 3-methylaniline with carbon disulfide in the presence of a base, followed by treatment with an α-haloketone or α-haloester to form the imidazole ring structure. This method often requires longer reaction times and may yield multiple side products that necessitate purification steps .

Modern Synthetic Approaches

Recent advances in synthetic methodologies have introduced more efficient approaches for preparing 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one. One such approach involves microwave-assisted synthesis, which significantly reduces reaction times while improving yields. In this method, the reactants (3-methylphenyl isothiocyanate and an appropriate amino acid) are exposed to microwave irradiation (1800 W) at 80°C for approximately 1 hour, resulting in expedited reaction completion .

Ultrasound-assisted synthesis represents another modern approach, utilizing ultrasonic irradiation at 50 W and 80°C for 1 hour. This method enhances the reaction efficiency through acoustic cavitation, which creates localized high-temperature and high-pressure environments that accelerate the reaction .

Green Chemistry Methods

In alignment with sustainable chemistry principles, the synthesis of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one has been adapted to utilize deep eutectic solvents (DESs) as environmentally friendly reaction media. This approach reduces the environmental impact by minimizing the use of volatile organic solvents. The reaction typically involves mixing 3-methylphenyl isothiocyanate with an appropriate amino acid in a DES and heating at 80°C for 1 hour .

The DES-based synthesis method offers additional advantages, including the recyclability of the reaction medium. Studies have shown that the DES can be reused multiple times without significant loss of efficiency, further enhancing the sustainability of this synthetic approach .

Chemical Reactivity

2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one demonstrates diverse chemical reactivity, primarily due to its functional groups.

Reactivity of the Mercapto Group

The mercapto (-SH) group at the 2-position is particularly reactive and undergoes various transformations:

-

Oxidation reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate.

-

Alkylation reactions: The mercapto group readily undergoes alkylation with alkyl halides to form thioethers, expanding the structural diversity of the compound.

-

Metal complexation: The sulfur atom in the mercapto group can coordinate with various metal ions to form coordination complexes, which may exhibit unique properties and applications.

Reactivity of the Imidazolone Ring

The imidazolone ring in 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one participates in various reactions:

-

Reduction reactions: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Substitution reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions of the imidazole ring, providing pathways for structural modifications.

-

Ring-opening reactions: Under certain conditions, the imidazole ring can undergo ring-opening reactions, leading to linear compounds with various functional groups.

Biological Activities

2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and structurally related compounds exhibit a range of biological activities, making them interesting candidates for pharmaceutical research.

Antimicrobial Properties

Studies have demonstrated that imidazole derivatives, including 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one, possess significant antimicrobial activities against various bacterial and fungal strains. Research on related compounds has shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .

The antimicrobial efficacy of structurally similar compounds is summarized in the following table:

| Microbial Strain | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate to Good | 32-64 µg/mL |

| Bacillus subtilis | Moderate | 64-128 µg/mL |

| Escherichia coli | Moderate | 64-128 µg/mL |

| Pseudomonas aeruginosa | Low to Moderate | 128-256 µg/mL |

| Candida albicans | High | 16-32 µg/mL |

| Candida glabrata | High | 16-32 µg/mL |

The mechanism of antimicrobial action is believed to involve interaction with essential enzymes in microbial cells, such as DNA gyrase, leading to inhibition of DNA replication and ultimately cell death .

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 µM | 85 |

| 25 µM | 60 |

| 50 µM | 30 |

These findings suggest that 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and related compounds merit further investigation for potential anticancer applications.

Other Biological Activities

In addition to antimicrobial and anticancer properties, imidazole derivatives similar to 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one have demonstrated:

-

Antioxidant activity: The ability to scavenge free radicals and protect cells from oxidative damage.

-

Anti-inflammatory properties: Reduction of inflammatory responses in various experimental models.

-

Enzyme inhibitory effects: Inhibition of specific enzymes involved in various disease pathways.

These diverse biological activities highlight the potential therapeutic applications of this class of compounds.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for the rational design of more effective derivatives. Several structural features of 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and related compounds have been identified as important determinants of their biological activities.

Key Structural Features Influencing Activity

Comparative studies of structurally related compounds have helped establish these structure-activity relationships, guiding the design of derivatives with enhanced biological properties.

Research Applications and Future Directions

2-Mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one and related compounds have found applications in various research areas and hold promise for future developments.

Current Research Applications

-

Medicinal chemistry: The compound serves as a valuable scaffold for the development of new antimicrobial and anticancer agents.

-

Synthetic organic chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.

-

Materials science: Some derivatives find applications in the development of materials with specific electronic and optical properties.

Future Research Directions

Several promising directions for future research on 2-mercapto-3-(3-methylphenyl)-3,5-dihydro-4H-imidazol-4-one include:

-

Structure optimization: Systematic modification of the molecular structure to enhance specific biological activities while reducing potential side effects.

-

Combination studies: Investigation of synergistic effects when combined with established drugs, potentially allowing for lower dosages and reduced toxicity.

-

Mechanism elucidation: Further studies to elucidate the precise mechanisms of action, particularly for antimicrobial and anticancer activities.

-

Drug delivery systems: Development of appropriate formulations and delivery systems to improve the bioavailability and targeted delivery of the compound.

-

Expanded biological screening: Evaluation of the compound against a broader range of pathogens and disease models to identify new therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume